4-[(2-Ethylhexyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(2-Ethylhexyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C12H23NO3 It is a derivative of butanoic acid, featuring an amino group substituted with a 2-ethylhexyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethylhexyl)amino]-4-oxobutanoic acid typically involves the reaction of 2-ethylhexylamine with a suitable butanoic acid derivative. One common method is the reaction of 2-ethylhexylamine with 4-oxobutanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethylhexyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(2-Ethylhexyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Ethylhexyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect enzyme activity, metabolic pathways, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Ethylhexyl)amino]-4-oxocrotonic acid
- 2-Ethylhexyl 4-(dimethylamino)benzoate
Uniqueness
4-[(2-Ethylhexyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4-(2-ethylhexylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-3-5-6-10(4-2)9-13-11(14)7-8-12(15)16/h10H,3-9H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
MYPCYAJYIBCWHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)CCC(=O)O |
Origin of Product |
United States |
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